Lipophilicity Stepping: Computed XLogP3-AA Comparison Against the Two Closest Simple Analogs
The target compound exhibits a computed XLogP3-AA of 1.3, which is +1.4 log units higher than unsubstituted 2-(pyridin-3-yl)ethanamine (-0.1) and +0.8 log units above the α-methyl analog 2-(pyridin-3-yl)propan-1-amine (0.5) [1]. This represents a substantial shift in the lipophilic-permeability profile relevant for CNS drug design and fragment-based screening libraries.
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.3 (Unitless) |
| Comparator Or Baseline | 2-(Pyridin-3-yl)ethanamine: -0.1; 2-(Pyridin-3-yl)propan-1-amine: 0.5 |
| Quantified Difference | ΔLogP = +1.4 vs ethanamine; ΔLogP = +0.8 vs propan-1-amine |
| Conditions | XLogP3-AA algorithm (PubChem release 2025.04.14) based on 2D structure, no experimental conditions applicable. |
Why This Matters
Higher lipophilicity directly affects membrane permeability and non-specific binding; selecting the wrong analog will misrepresent the compound's ADME behaviour in early-stage discovery campaigns.
- [1] PubChem. XLogP3-AA values for CID 71695429 (1.3), CID 854051 (-0.1), CID 43316813 (0.5). Computed by XLogP3 3.0. https://pubchem.ncbi.nlm.nih.gov (accessed 28 Apr 2026). View Source
